molecular formula C9H7N3O2S B5704847 2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole

2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole

Cat. No. B5704847
M. Wt: 221.24 g/mol
InChI Key: FWNWWLPULDIZGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole is a chemical compound that belongs to the family of thiadiazole derivatives. It has gained significant attention due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In

Mechanism of Action

The exact mechanism of action of 2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole is not fully understood. However, studies have suggested that the compound may exert its biological activity by inhibiting the activity of various enzymes and proteins involved in cell proliferation and inflammation. It has also been reported to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole can have both biochemical and physiological effects. The compound has been reported to decrease the levels of inflammatory cytokines and increase the levels of antioxidant enzymes in animal models. It has also been shown to decrease the levels of lipid peroxidation, a process that can lead to tissue damage and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole in lab experiments is its potential as a lead compound for drug development. Its diverse biological activities and relatively simple synthesis method make it an attractive target for medicinal chemistry research. However, the compound's limited solubility in water and potential toxicity at high doses may pose challenges for its use in certain experiments.

Future Directions

There are several future directions for research on 2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole. One potential area of research is the development of new derivatives with improved solubility and reduced toxicity. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Additionally, the compound's potential applications in material science and agriculture warrant further exploration.

Synthesis Methods

The synthesis of 2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole can be achieved by various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzoyl hydrazine with methyl isothiocyanate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. Other methods include the reaction of 2-amino-5-methylthiazole with 3-nitrobenzoyl chloride and thionyl chloride, followed by the reaction with sodium azide.

Scientific Research Applications

2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antimicrobial, anti-inflammatory, and anticonvulsant activities. The compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer. It has also been reported to possess antibacterial and antifungal activities against several strains of bacteria and fungi.

properties

IUPAC Name

2-methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c1-6-10-11-9(15-6)7-3-2-4-8(5-7)12(13)14/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNWWLPULDIZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-(3-nitrophenyl)-1,3,4-thiadiazole

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